ethyl 4-{N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate
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Overview
Description
ETHYL 4-{2-[N-(3-CHLORO-4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, a sulfonamide group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[N-(3-CHLORO-4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of the piperazine ring, sulfonamide linkage, and esterification. Common reagents used in these reactions include ethyl chloroformate, piperazine, and various aromatic amines. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[N-(3-CHLORO-4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
ETHYL 4-{2-[N-(3-CHLORO-4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[N-(3-CHLORO-4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-{2-[N-(3-CHLORO-4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE: shares structural similarities with other sulfonamide-based compounds and piperazine derivatives.
N-(3-CHLORO-4-METHOXYPHENYL)SULFONAMIDES: These compounds have similar sulfonamide linkages and aromatic substituents.
PIPERAZINE-1-CARBOXYLATES: These derivatives feature the piperazine ring and ester functional groups.
Uniqueness
The uniqueness of ETHYL 4-{2-[N-(3-CHLORO-4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE lies in its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H28ClN3O6S |
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Molecular Weight |
510.0 g/mol |
IUPAC Name |
ethyl 4-[2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H28ClN3O6S/c1-4-33-23(29)26-13-11-25(12-14-26)22(28)16-27(18-7-10-21(32-3)20(24)15-18)34(30,31)19-8-5-17(2)6-9-19/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI Key |
OBRMVUYREMKLNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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